N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Overview
Description
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C13H22N4O2S and a molecular weight of 298.4 g/mol It is characterized by the presence of a cyclooctyl group, a hydrazinyl group, and a pyridine sulfonamide moiety
Preparation Methods
The synthesis of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine sulfonamide core: This step involves the reaction of pyridine-3-sulfonyl chloride with an appropriate amine to form the sulfonamide.
Introduction of the hydrazinyl group: The sulfonamide is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazinyl group.
Cyclooctyl group attachment: Finally, the cyclooctyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The sulfonamide moiety can also interact with enzymes or receptors, affecting their function .
Comparison with Similar Compounds
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-cyclooctyl-6-hydrazinylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-cyclooctyl-6-hydrazinylpyridine-3-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide.
N-cyclooctyl-6-hydrazinylpyridine-3-thioamide: Similar structure but with a thioamide group instead of a sulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAMGXUTMFFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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